Cas no 178408-23-6 (2-Piperazinone,3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenyl-)

2-Piperazinone,3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenyl- structure
178408-23-6 structure
Product Name:2-Piperazinone,3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenyl-
CAS No:178408-23-6
Molecular Formula:C20H20N2O2
Molecular Weight:320.385
CID:159463
PubChem ID:6449092

2-Piperazinone,3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenyl- Properties

Names and Identifiers

    • 2-Piperazinone,3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenyl-
    • 3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one
    • (3Z)-3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one
    • 3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone
    • Piperazinone, 3-(2-(2,4-dimethylphenyl)-2-oxoethylidene)-1-phenyl-
    • (3Z)-3-[2-(2,4-dimethylphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2- one
    • 178408-23-6
    • InChIKey: UFXULZWUKQIFFO-QGOAFFKASA-N
    • Inchi: InChI=1S/C20H20N2O2/c1-14-8-9-17(15(2)12-14)19(23)13-18-20(24)22(11-10-21-18)16-6-4-3-5-7-16/h3-9,12-13,21H,10-11H2,1-2H3/b18-13+
    • SMILES: CC1=CC=C(C(/C=C2/NCCN(C3=CC=CC=C3)C/2=O)=O)C(C)=C1

Computed Properties

  • Exact Mass: 320.1526
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 320.152478
  • Heavy Atom Count: 24
  • Complexity: 508
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.6
  • Topological Polar Surface Area: 49.4

Experimental Properties

  • PSA: 49.41
  • Refractive Index: 1.644
  • Boiling Point: 486°Cat760mmHg
  • Flash Point: 247.7°C
  • Density: 1.216

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